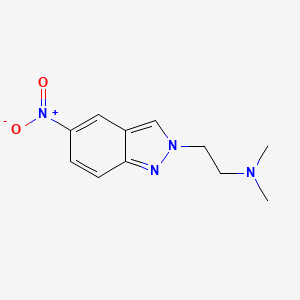

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine

概要

説明

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is a chemical compound with the molecular formula C11H14N4O2 It is characterized by the presence of a nitro group attached to an indazole ring, which is further connected to an ethanamine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine typically involves a multi-step process. One common method includes the following steps :

Stage 1: 5-nitro-1H-indazole is reacted with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.

Stage 2: 2-dimethylamino-1-chloro-ethane hydrochloride is added to the reaction mixture and stirred at 60°C for 16 hours.

The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by preparative high-performance liquid chromatography (HPLC) to obtain the desired product as a yellow solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as industrial HPLC or crystallization.

化学反応の分析

Types of Reactions

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Reduction: The major product would be N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine exhibit antimicrobial properties. Research has shown that derivatives of nitro-indazole compounds can effectively inhibit the growth of various bacteria and fungi. For instance, compounds containing the indazole moiety have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in assays .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies involving molecular docking have suggested that this compound could interact with specific cancer-related targets, potentially inhibiting tumor growth. For example, derivatives have shown promising results against several cancer cell lines, indicating a potential pathway for therapeutic development .

Neuropharmacology

Anticonvulsant Effects

Research indicates that compounds with similar structures may possess anticonvulsant properties. In vivo studies have demonstrated that certain nitro-indazole derivatives can modulate GABA receptors, which are critical in controlling neuronal excitability. This modulation could present a novel approach to treating epilepsy and other seizure disorders .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The synthesis may include the reaction of 5-nitroindazole with suitable amines under controlled conditions to yield the target compound. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various nitro-indazole derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, which could lead to further development as an antimicrobial agent .

Case Study 2: Anticancer Research

A series of experiments were conducted to evaluate the anticancer potential of this compound on different cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against glioblastoma cells, suggesting its potential as a lead compound for new cancer therapies .

作用機序

The mechanism of action of N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine: A reduced form of the compound with an amino group instead of a nitro group.

N,N-dimethyl-2-(5-chloro-2H-indazol-2-yl)-1-ethanamine: A similar compound with a chloro substituent.

Uniqueness

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

生物活性

N,N-dimethyl-2-(5-nitro-2H-indazol-2-yl)-1-ethanamine, a compound with the molecular formula CHNO, has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and comparisons with related compounds.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process:

- Stage 1 : React 5-nitro-1H-indazole with potassium carbonate in N,N-dimethylformamide (DMF) for 0.5 hours.

- Stage 2 : Introduce 2-dimethylamino-1-chloro-ethane hydrochloride and stir at 60°C for 16 hours.

- Purification : The product is extracted using ethyl acetate, washed, dried, and purified via high-performance liquid chromatography (HPLC).

This compound features a nitro group on the indazole ring, which is significant for its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural features:

- Nitro Group Reduction : The nitro group can be reduced to an amino group, potentially forming reactive intermediates that interact with cellular components, influencing various biochemical pathways.

- Receptor Binding : The indazole ring may engage with specific receptors or enzymes, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Some studies have suggested that compounds with similar structures may inhibit tumor growth by interfering with cellular signaling pathways.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially affecting mood and cognition.

- Enzyme Interaction : Its structural characteristics make it a candidate for studying enzyme interactions, particularly those involved in metabolic pathways.

Case Studies

Several case studies have investigated the biological implications of this compound:

-

Case Study on Antitumor Activity :

- Researchers explored the effects of this compound on various cancer cell lines.

- Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an antitumor agent.

-

Neuropharmacological Assessment :

- A study assessed the compound's effects on NMDA receptors in vitro.

- Findings revealed enhanced receptor activity at specific concentrations, implicating its role as a positive allosteric modulator.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N,N-dimethyl-2-(5-amino-2H-indazol-2-yl)-1-ethanamine | Amino instead of nitro group | Increased antitumor activity observed |

| N,N-dimethyl-2-(5-chloro-2H-indazol-2-yl)-1-ethanamine | Chloro substituent | Enhanced receptor binding affinity |

The presence of the nitro group in this compound distinguishes it from these analogs, potentially leading to unique biological properties.

特性

IUPAC Name |

N,N-dimethyl-2-(5-nitroindazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-9-7-10(15(16)17)3-4-11(9)12-14/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCPXZBWEHDOEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。